molecular formula C6H2ClF4N B1403614 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine CAS No. 1227599-29-2

4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine

Cat. No.: B1403614
CAS No.: 1227599-29-2
M. Wt: 199.53 g/mol
InChI Key: NNZZJPHSGMVJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Identity

This compound possesses a well-defined chemical identity established through multiple standardized nomenclature systems and registry databases. The compound is officially registered under the Chemical Abstracts Service number 1227599-29-2, providing a unique identifier for this specific molecular structure. The systematic International Union of Pure and Applied Chemistry name precisely describes the substitution pattern: this compound, indicating the positions of each substituent on the six-membered aromatic nitrogen-containing ring.

The molecular formula C₆H₂ClF₄N reflects the compound's elemental composition, containing six carbon atoms, two hydrogen atoms, one chlorine atom, four fluorine atoms, and one nitrogen atom. This formula yields a molecular weight of 199.53 grams per mole, positioning it within the range typical for substituted pyridine derivatives. The exact mass determination provides additional precision at 198.98100 atomic mass units, facilitating accurate analytical identification and characterization.

Several alternative nomenclature systems and synonyms exist for this compound, reflecting its recognition across different chemical databases and supplier catalogs. These include systematic variations such as this compound and various database-specific identifiers used by chemical suppliers and research institutions. The compound's structural representation through Simplified Molecular Input Line Entry System notation as FC(C1=CC(Cl)=CC(F)=N1)(F)F provides a standardized method for electronic database storage and computational chemistry applications.

Property Value Reference
Chemical Abstracts Service Number 1227599-29-2
Molecular Formula C₆H₂ClF₄N
Molecular Weight 199.53 g/mol
Exact Mass 198.98100 amu

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of trifluoromethylpyridine chemistry, which began with pioneering synthetic efforts in the mid-20th century. The foundational work in trifluoromethylpyridine synthesis commenced in 1947 with the introduction of trifluoromethyl groups into pyridine rings using synthetic procedures that established the fundamental methodologies for this class of compounds. This early work laid the groundwork for subsequent developments in fluorinated heterocyclic chemistry and paved the way for the synthesis of more complex multiply-substituted derivatives.

The historical significance of trifluoromethylpyridine derivatives became increasingly apparent as researchers recognized their unique properties and potential applications. The introduction of multiple halogen substituents, including both chlorine and fluorine atoms alongside trifluoromethyl groups, represented an evolution in synthetic methodology that sought to combine the beneficial properties of different halogen substituents. This approach reflected growing understanding of how different halogen substitution patterns could modulate molecular properties and enhance chemical functionality.

The specific compound this compound represents a more recent addition to the trifluoromethylpyridine family, reflecting advances in selective halogenation techniques and regiospecific substitution methodologies. The development of this particular substitution pattern required sophisticated synthetic approaches capable of achieving precise positional control over multiple halogen substituents. Modern synthesis of such compounds benefits from improved understanding of electronic effects and steric considerations that govern regioselectivity in pyridine substitution reactions.

The historical trajectory of trifluoromethylpyridine chemistry demonstrates the iterative nature of chemical discovery, where initial foundational work enabled progressively more complex and sophisticated molecular designs. The evolution from simple trifluoromethylpyridines to multiply-substituted derivatives like this compound illustrates the continuous refinement of synthetic methodologies and the pursuit of compounds with enhanced properties for specific applications.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable significance within the broader field of heterocyclic chemistry, particularly in the context of fluorinated aromatic compounds. The compound exemplifies the strategic incorporation of multiple halogen substituents to create molecules with enhanced properties and expanded synthetic utility. The pyridine core provides a versatile aromatic nitrogen heterocycle that serves as a foundation for numerous chemical transformations and applications.

The significance of this compound stems from the unique combination of electronic and steric effects imparted by its substituent pattern. The trifluoromethyl group at the 6-position introduces strong electron-withdrawing characteristics, while the chlorine atom at the 4-position provides additional electronic modulation and serves as a reactive site for further chemical elaboration. The fluorine atom at the 2-position contributes to the overall electronic profile while maintaining a relatively small steric footprint. This combination of substituents creates a molecule with distinctive reactivity patterns and properties that distinguish it from simpler pyridine derivatives.

Within the context of heterocyclic chemistry, trifluoromethylpyridine derivatives have demonstrated remarkable utility as building blocks for more complex molecular architectures. The biological activities of trifluoromethylpyridine derivatives are attributed to the combination of unique physicochemical properties imparted by fluorine atoms and the characteristic features of the pyridine moiety. This synergistic relationship between the heterocyclic core and fluorine-containing substituents has established trifluoromethylpyridines as important scaffolds in medicinal chemistry and agrochemical development.

The synthetic versatility of this compound enables its utilization in various chemical transformations and coupling reactions. The presence of multiple reactive sites allows for selective functionalization and the construction of diverse molecular libraries. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds have emphasized the importance of trifluoromethyl building blocks in accessing complex molecular architectures. The strategic placement of reactive halogen substituents provides multiple opportunities for cross-coupling reactions, nucleophilic substitutions, and other transformations that expand the synthetic utility of this compound.

Structural Feature Chemical Significance Impact on Properties
Trifluoromethyl Group Strong electron-withdrawing effect Enhanced metabolic stability, lipophilicity
Chlorine Substituent Moderate electron-withdrawing, reactive site Enables further functionalization
Fluorine Substituent Minimal steric impact, electronic modulation Fine-tuning of molecular properties
Pyridine Core Aromatic nitrogen heterocycle Coordination capability, hydrogen bonding

Overview of Research Trends and Academic Interest

Current research trends surrounding this compound reflect the broader academic and industrial interest in fluorinated heterocyclic compounds. The scientific community has increasingly recognized the importance of fluorine-containing molecules, with more than 50% of pesticides launched in the past two decades incorporating fluorine substituents. This trend underscores the growing appreciation for the unique properties that fluorine substitution can impart to organic molecules, including enhanced metabolic stability, improved lipophilicity, and modified pharmacokinetic profiles.

Academic research has focused extensively on developing new synthetic methodologies for accessing trifluoromethylated heterocyclic compounds through various strategic approaches. Recent advances have emphasized the construction of trifluoromethylated heterocycles via annulation of trifluoromethyl building blocks with suitable partners, representing a powerful strategy for synthetic chemists. These methodological developments have expanded the toolkit available for synthesizing complex fluorinated molecules and have contributed to the growing interest in compounds like this compound.

The research landscape has been particularly influenced by the recognition that approximately 40% of all fluorine-containing pesticides currently on the market contain trifluoromethyl groups, making these compounds an important subgroup of fluorinated compounds. This statistical observation has driven significant investment in research aimed at understanding the structure-activity relationships governing the biological properties of trifluoromethylated compounds. Academic interest has therefore concentrated on elucidating how specific substitution patterns influence molecular behavior and biological activity.

Contemporary research trends have also emphasized the importance of vapor-phase synthetic methodologies for producing trifluoromethylpyridine derivatives efficiently and selectively. Advanced reactor designs incorporating fluidized-bed phases and empty phases have enabled the development of scalable synthetic processes for complex multiply-substituted pyridines. These technological advances have facilitated academic research by providing access to previously difficult-to-obtain compounds and enabling systematic structure-activity relationship studies.

The interdisciplinary nature of current research reflects the convergence of synthetic organic chemistry, computational chemistry, and applications-oriented research. Academic investigations increasingly employ computational modeling to predict and understand the properties of fluorinated heterocycles, while experimental work focuses on developing new synthetic routes and exploring novel applications. This integrated approach has accelerated the pace of discovery and enhanced understanding of how molecular structure influences chemical and biological properties in fluorinated heterocyclic systems.

Research Area Current Focus Academic Impact
Synthetic Methodology Vapor-phase reactions, selective halogenation Improved access to complex derivatives
Structure-Activity Relationships Electronic effects of substituent patterns Enhanced predictive capabilities
Computational Chemistry Property prediction, reaction mechanism Accelerated discovery processes
Applications Research Agrochemical and pharmaceutical development Practical implementation of academic findings

Properties

IUPAC Name

4-chloro-2-fluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZZJPHSGMVJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Chlorinated Pyridine Precursors with Anhydrous Hydrogen Fluoride

A prominent industrial method involves the liquid-phase fluorination of 2-chloro-6-(trichloromethyl)pyridine or related chlorofluoropyridine compounds using anhydrous hydrogen fluoride as the fluorinating agent. The process is typically conducted in a high-pressure reactor with mechanical stirring and temperature control.

Typical reaction conditions:

Parameter Condition
Substrate 2-chloro-6-(trichloromethyl)pyridine
Fluorinating agent Anhydrous hydrogen fluoride (HF)
Temperature 180–190 °C
Pressure 20–30 kg/cm² (approx. 20–30 bar)
Reaction time 20 hours fluorination + 8 hours hold
Reactor type High-pressure stirred reactor

The reaction proceeds via halogen exchange where chlorine atoms on the pyridine ring and the trichloromethyl group are replaced by fluorine atoms, yielding 2-fluoro-6-(trifluoromethyl)pyridine as a major product. The process is carried out in the absence of solvent to enhance selectivity.

After reaction completion, the mixture is neutralized with aqueous sodium carbonate, and the product is isolated by distillation. Unconverted chlorofluoropyridine residues are recycled to improve overall yield and reduce waste.

Performance data:

Metric Value
Product yield ~80.2%
Purity (GC) 99.96%
Product confirmation Mass spectrometry, NMR

This method is industrially feasible for large-scale production and offers high selectivity and purity of the fluorinated product.

Two-Step Halogen Exchange Using Potassium Fluoride

Earlier methods, such as those reported in US patents (Nos. 3,682,936 and 3,609,158), describe a two-step halogen exchange approach:

  • Conversion of trichloromethyl group to trifluoromethyl: Reacting 2,4-dichloro-6-(trichloromethyl)pyridine with antimony trifluoridedichloride to obtain 2,4-dichloro-6-(trifluoromethyl)pyridine.

  • Fluorine substitution on pyridine ring: Heating the dichloropyridine intermediate with excess potassium fluoride at high temperature (~350 °C) in a pressure vessel for several hours (e.g., 8 hours). This replaces chlorine atoms on the ring with fluorine, yielding difluorinated trifluoromethylpyridine derivatives.

The product is then purified by solvent extraction and vacuum distillation.

While effective, this method requires harsh conditions and expensive reagents, making it less attractive for large-scale industrial use compared to direct HF fluorination.

Alternative Fluorination Using Potassium Fluoride in Polar Aprotic Solvents

European patent literature describes fluorination of chloromethyl pyridines with potassium fluoride in polar aprotic solvents (e.g., dimethyl sulfoxide) under anhydrous conditions with phase transfer catalysts. This method is suitable for certain fluoromethyl pyridine derivatives but is reportedly less effective for compounds lacking ortho or para halogen substituents relative to the trifluoromethyl group, limiting its applicability to this compound synthesis.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
HF Fluorination of chloropyridine 2-chloro-6-(trichloromethyl)pyridine + HF 180–190 °C, 20–30 bar, 20+8 h ~80 High purity, scalable, solvent-free Requires high-pressure equipment
Two-step halogen exchange Antimony trifluoridedichloride + KF 1st step: moderate temp; 2nd step: 350 °C, 8 h Moderate Well-established Harsh conditions, costly reagents
KF fluorination in polar aprotic solvent KF + chloromethyl pyridine + PTC Anhydrous, polar aprotic solvent Variable Mild conditions Limited substrate scope

Research Findings and Analytical Characterization

  • Product purity and identity are confirmed by gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

  • NMR analysis typically includes ^19F NMR to verify fluorine incorporation and chemical environment around the trifluoromethyl and ring fluorine substituents.

  • Recycling of unconverted residues improves overall process efficiency and reduces waste generation.

  • Reaction monitoring by GC ensures completion and optimal timing for workup.

Chemical Reactions Analysis

Scientific Research Applications

Agrochemical Applications

The compound serves as an essential intermediate in the synthesis of various agrochemicals. Notably, it is involved in the production of fungicides and herbicides, contributing to crop protection strategies.

  • Fungicides : One of the prominent applications is in the synthesis of picoxystrobin, a widely used fungicide. The trifluoromethyl group enhances biological activity and efficacy against a range of fungal pathogens .
  • Herbicides : The compound's derivatives are also utilized in developing herbicides that target specific weed species while minimizing impact on crops. This selectivity is crucial for sustainable agricultural practices.

Pharmaceutical Applications

In the pharmaceutical industry, 4-chloro-2-fluoro-6-(trifluoromethyl)pyridine is recognized for its potential therapeutic properties.

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role as anticancer agents. For instance, studies have shown significant reductions in cell viability in lung cancer models when treated with compounds containing the trifluoromethylpyridine moiety.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects comparable to established drugs, indicating their potential for treating inflammatory diseases.

Synthesis and Industrial Production

The industrial synthesis of this compound involves several methods that ensure high yield and purity:

  • Fluorination Processes : Various fluorination techniques have been developed to produce this compound efficiently. For example, a notable method involves the liquid-phase fluorination of chlorinated pyridine precursors using hydrogen fluoride under controlled conditions .

Case Study 1: Anticancer Activity

A study focused on the effects of trifluoromethylpyridine derivatives on A549 lung cancer cells. Results indicated that higher concentrations led to significant cytotoxicity, suggesting potential for development as anticancer therapeutics.

Case Study 2: Anti-inflammatory Effects

Research into structure-activity relationships revealed that compounds similar to this compound exhibited anti-inflammatory properties comparable to indomethacin, emphasizing the importance of specific substituents for enhancing biological activity.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine is primarily related to its electron-withdrawing properties. The presence of chlorine, fluorine, and trifluoromethyl groups affects the electron density of the pyridine ring, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical syntheses to introduce functional groups into the pyridine ring .

Comparison with Similar Compounds

Insecticidal Activity

  • Target Compound Derivatives: 2-(Trifluoromethyl pyridin-2-yl)-1,3,4-oxadiazole derivatives show insecticidal activity, with structural variations at the oxadiazole ring influencing potency .

Herbicidal Activity

  • 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic Acid: A herbicidal compound with synergistic effects when combined with auxins or microtubule inhibitors . Unlike the target compound, this derivative includes an amino group and carboxylic acid, enhancing its interaction with plant enzymes .

Physical and Crystallographic Properties

  • Dihedral Angles: In 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, the dihedral angle between pyridine and benzene rings is 59.8° , affecting molecular packing and intermolecular interactions . The target compound, with all substituents on a single ring, likely exhibits planar geometry, optimizing solid-state stability .
  • Solubility: The trifluoromethyl group enhances lipophilicity, improving membrane permeability in bioactive derivatives compared to non-fluorinated analogs .

Biological Activity

4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative notable for its unique chemical properties, including significant electron-withdrawing characteristics due to the presence of chlorine and fluorine atoms along with a trifluoromethyl group. This compound has gained attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.

The molecular structure of this compound contributes to its reactivity and biological activity. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's electrophilicity, making it a versatile intermediate in chemical syntheses.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an essential building block for synthesizing bioactive molecules. Its derivatives have shown promising results in enhancing pharmacokinetic properties of drugs, leading to improved efficacy and stability in biological systems .

Agrochemical Uses

The compound is also utilized in the agrochemical industry, particularly in the formulation of pesticides and herbicides. Its stability and effectiveness against various pests make it a valuable component in agricultural applications .

The mechanism of action primarily involves the compound's ability to participate in nucleophilic substitution reactions due to its electron-withdrawing groups. This property allows it to interact with various biological targets, potentially leading to significant biological effects such as inhibition of key enzymes or modulation of cellular pathways.

Research Findings and Case Studies

Numerous studies have investigated the biological activities associated with this compound and its derivatives. Below are selected findings from recent research:

Antimicrobial Activity

A study evaluated the antimicrobial properties of various trifluoromethylpyridine derivatives, including this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against strains like Rhodococcus solanacearum, with some compounds achieving over 50% inhibition at specific concentrations .

CompoundActivity (%) at 100 mg/LActivity (%) at 50 mg/L
E140 ± 1.218 ± 2.4
E226 ± 0.316 ± 3.0
E39 ± 2.7

Cytotoxicity Studies

In cytotoxicity assessments, derivatives of this compound were tested against various cancer cell lines. One study reported that certain derivatives demonstrated IC50 values as low as 0.56 µM, indicating potent antiproliferative effects comparable to established chemotherapeutic agents .

CompoundIC50 (µM)Cell Line
Compound A0.56A549 (lung cancer)
Compound B1.0HL-60 (leukemia)

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves halogen exchange and cross-coupling reactions. For example:
  • Fluorination : React 2-chloro-6-(trifluoromethyl)pyridine with a fluorinating agent (e.g., KF) in DMSO at elevated temperatures to introduce the fluorine substituent .
  • Suzuki Coupling : Use a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) with aryl boronic acids in dioxane/water under inert atmospheres. Optimal conditions include 100°C for 1 hour and purification via trituration with petroleum ether .
  • Critical Parameters :
  • Catalyst loading (0.1–0.5 mol% Pd).
  • Temperature control (80–100°C).
  • Degassing solvents to prevent side reactions.
MethodReagents/ConditionsYieldReference
FluorinationKF, DMSO, 80°C65–75%
Suzuki CouplingPd(PPh₃)₂Cl₂, K₂CO₃, 100°C85%

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic rings) and confirms regiochemistry. Single crystals are grown via slow evaporation of petroleum ether/ethyl acetate mixtures .
  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl and fluorine substituents, while ¹H/¹³C NMR maps proton environments and coupling patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .
  • Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services .
  • Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent hydrolysis .

Advanced Research Questions

Q. How can regioselectivity be optimized during the introduction of fluorine and trifluoromethyl groups?

  • Methodological Answer :
  • Directed Metalation : Use directing groups (e.g., pyridyl N-oxides) to position fluorine at specific sites .
  • Electrophilic Fluorination : Employ Selectfluor® or N-fluoropyridinium salts for controlled fluorination .
  • Computational Modeling : DFT studies predict electron-deficient sites on the pyridine ring, guiding substituent placement .
StrategyRegioselectivity OutcomeReference
Metalation>90% selectivity for C-2
Electrophilic Fluorination70% C-6 selectivity

Q. How should researchers resolve contradictions in reported reaction yields or byproduct formation?

  • Methodological Answer :
  • Systematic Parameter Screening : Vary catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethers), and temperatures in controlled experiments.
  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., dehalogenated intermediates) and adjust stoichiometry .
  • Reproducibility Checks : Cross-validate results using protocols from independent studies (e.g., vs. 19).

Q. What are the applications of this compound in medicinal chemistry and agrochemical research?

  • Methodological Answer :
  • Bioactive Scaffolds : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it suitable for kinase inhibitors or antimicrobial agents .
  • Agrochemical Intermediates : Functionalize the pyridine core via nucleophilic substitution (e.g., amines, thiols) to create herbicides or fungicides .
  • Case Study : Derivatives like 6-organyl-4-(trifluoromethyl)pyridin-2-ones exhibit herbicidal activity by targeting plant acetyl-CoA carboxylase .

Data Contradiction Analysis

Q. Why do different studies report conflicting dihedral angles between the pyridine and aryl rings?

  • Methodological Answer :
  • Crystallographic Variability : Crystal packing forces (e.g., C–H···π interactions) can distort molecular geometry. Compare multiple crystal structures (e.g., vs. 14) .
  • Computational Validation : Use molecular dynamics simulations to assess whether observed angles reflect intrinsic flexibility or experimental artifacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.